molecular formula C21H25N3O4S B2510021 N-(3,4-dimethoxyphenethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 1105243-55-7

N-(3,4-dimethoxyphenethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No. B2510021
CAS RN: 1105243-55-7
M. Wt: 415.51
InChI Key: PXSZGUUXOLFOGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

  • Antimicrobial and Antitumor Activity : Research has been conducted on synthesizing new heterocycles that incorporate various moieties, demonstrating significant antimicrobial and antitumor activities. These efforts underline the importance of heterocyclic compounds in developing new pharmaceuticals and the potential of specific structures to serve as key intermediates for synthesizing compounds with desired biological properties (Bondock et al., 2008).

  • Anti-Inflammatory and Analgesic Agents : Novel synthesis routes have been explored for benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds. These syntheses target the discovery of new anti-inflammatory and analgesic agents, highlighting the exploration of heterocyclic compounds to mitigate inflammation and pain (Abu‐Hashem et al., 2020).

  • Radioligand Imaging : The development of selective radioligands for imaging specific proteins with positron emission tomography (PET) is another area of research. Such compounds, based on heterocyclic chemistry, offer insights into neuroinflammation and other pathological processes in vivo, demonstrating the application of these compounds in medical diagnostics and therapeutic monitoring (Dollé et al., 2008).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-27-17-7-6-13(10-18(17)28-2)8-9-22-19(25)11-14-12-29-21-23-16-5-3-4-15(16)20(26)24(14)21/h6-7,10,14H,3-5,8-9,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSZGUUXOLFOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2CSC3=NC4=C(CCC4)C(=O)N23)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide

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